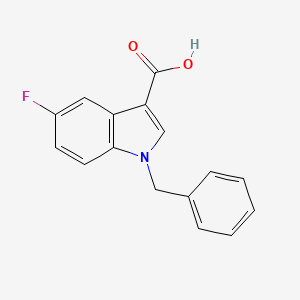
1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a benzyl group at the 1-position, a fluorine atom at the 5-position, and a carboxylic acid group at the 3-position of the indole ring. The unique structure of this compound makes it a valuable subject for various scientific research applications.
Preparation Methods
The synthesis of 1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroindole and benzyl bromide.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of various indole derivatives, which are important in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a building block for complex chemical synthesis.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses. The exact pathways depend on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole derivatives, such as 1-benzylindole-3-carboxylic acid and 5-fluoroindole-3-carboxylic acid, share structural similarities but differ in their functional groups and positions.
Uniqueness: The presence of both the benzyl group and the fluorine atom in this compound imparts unique chemical and biological properties, making it distinct from other indole derivatives.
Properties
Molecular Formula |
C16H12FNO2 |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
1-benzyl-5-fluoroindole-3-carboxylic acid |
InChI |
InChI=1S/C16H12FNO2/c17-12-6-7-15-13(8-12)14(16(19)20)10-18(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20) |
InChI Key |
GZJSIKBDAFVVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















